3,5-Difluoro-4'-iso-propylbenzophenone
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Overview
Description
3,5-Difluoro-4’-iso-propylbenzophenone: is an organic compound with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring and an iso-propyl group at the 4’ position of the benzophenone structure. It is primarily used in research settings and is known for its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4’-iso-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for 3,5-Difluoro-4’-iso-propylbenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-4’-iso-propylbenzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4’-iso-propylbenzophenone is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and materials science .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds .
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, 3,5-Difluoro-4’-iso-propylbenzophenone is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4’-iso-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iso-propyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
3,5-Difluorobenzophenone: Lacks the iso-propyl group, resulting in different physical and chemical properties.
4’-iso-Propylbenzophenone: Lacks the fluorine atoms, affecting its reactivity and applications.
3,5-Dichloro-4’-iso-propylbenzophenone: Chlorine atoms replace fluorine, leading to variations in reactivity and biological activity.
Uniqueness: 3,5-Difluoro-4’-iso-propylbenzophenone is unique due to the combined presence of fluorine atoms and an iso-propyl group, which imparts distinct chemical and physical properties. These features make it valuable in various research and industrial applications, particularly in the synthesis of fluorinated compounds and advanced materials .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDRLTIGZMBSTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374264 |
Source
|
Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-09-2 |
Source
|
Record name | (3,5-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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